

Technical Application Note: Scalable Synthesis of 3,4-Dimethyl-5-Phenyl-1H-Pyrazole

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Compound of Interest

Compound Name: *1H-Pyrazole, 3,4-dimethyl-5-phenyl-*

CAS No.: *13618-35-4*

Cat. No.: *B8799444*

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Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3,4-dimethyl-5-phenyl-1H-pyrazole (CAS: 3604-61-7). Unlike generic procedures, this guide addresses the specific regiochemical challenges associated with asymmetric 1,3-diketones. The method utilizes a modified Knorr Pyrazole Synthesis, proceeding via the

-methylation of benzoylacetone followed by cyclocondensation with hydrazine hydrate. This route is selected for its scalability, high atom economy, and avoidance of unstable pyrazoline intermediates common in chalcone-based routes.

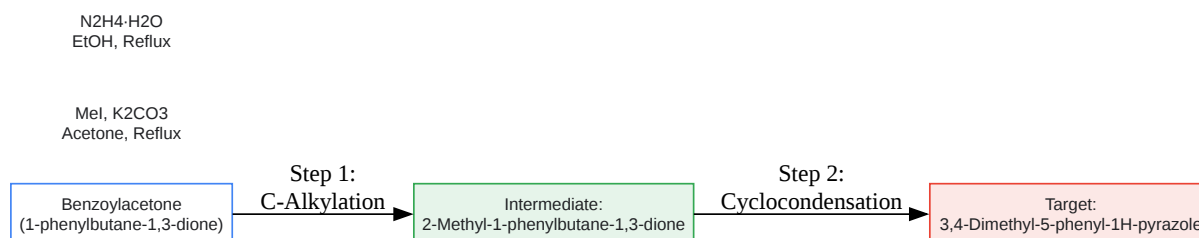
Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Retrosynthesis & Pathway Analysis

The synthesis is designed to ensure correct substituent placement.^[1] Direct condensation of hydrazine with an asymmetric 1,3-diketone (2-methyl-1-phenylbutane-1,3-dione) yields the target pyrazole. The 1H-tautomerism of the final product renders the 3- and 5-positions

equivalent in solution unless the nitrogen is substituted; however, for precise nomenclature and solid-state characterization, we define the phenyl group at position 5 relative to the NH at position 1.

Reaction Scheme (Graphviz Visualization)



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Caption: Two-step synthetic pathway involving C-methylation of a -diketone followed by Knorr cyclization.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-1-phenylbutane-1,3-dione

Objective: Introduce the C4-methyl group via regioselective

-alkylation. Rationale: Direct methylation of benzoylacetone is preferred over Claisen condensation of propiophenone due to higher commercial availability of starting materials and easier purification.[1]

Reagents & Materials:

- Benzoylacetone (1-phenylbutane-1,3-dione): 16.2 g (100 mmol)
- Methyl Iodide (MeI): 15.6 g (110 mmol) [Caution: Carcinogen]
- Potassium Carbonate (K₂CO₃, anhydrous): 20.7 g (150 mmol)
- Acetone (Dry): 150 mL

Procedure:

- Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and drying tube (CaCl₂).
- Solvation: Charge the flask with benzoylacetone and acetone. Stir until fully dissolved.
- Base Addition: Add anhydrous K₂CO₃ in a single portion. The suspension may turn slightly yellow.[1]
- Alkylation: Add Methyl Iodide dropwise over 20 minutes to control the mild exotherm.
- Reflux: Heat the mixture to reflux (approx. 56 °C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of benzoylacetone ().
- Workup:
 - Cool to room temperature (RT).
 - Filter off inorganic salts (KI, excess K₂CO₃) and wash the cake with cold acetone (2 x 20 mL).
 - Concentrate the filtrate under reduced pressure to yield a viscous oil.[1]
 - Purification: Distill under high vacuum (bp ~100-105 °C @ 0.5 mmHg) or use flash chromatography (Silica, 0-10% EtOAc/Hexane) if high purity is required.
 - Expected Yield: 14–16 g (80–90%) of pale yellow oil.

Step 2: Cyclization to 3,4-Dimethyl-5-phenyl-1H-pyrazole

Objective: Formation of the aromatic pyrazole ring. Mechanism: Double condensation of hydrazine with the 1,3-diketone. The reaction is driven by the thermodynamic stability of the aromatic product.[1]

Reagents & Materials:

- 2-Methyl-1-phenylbutane-1,3-dione (from Step 1): 8.8 g (50 mmol)
- Hydrazine Hydrate (80% or 64% aq.): 3.0 mL (~60 mmol) [Caution: Toxic, Corrosive]
- Ethanol (Absolute): 50 mL
- Acetic Acid (Glacial): 0.5 mL (Catalyst)

Procedure:

- Dissolution: In a 250 mL round-bottom flask, dissolve the diketone in ethanol.
- Addition: Add hydrazine hydrate dropwise at RT. A slight exotherm is normal.[1] Add the acetic acid catalyst.[1]
- Reaction: Heat to reflux for 3–4 hours.
- Monitoring: Check TLC (DCM/MeOH 95:5). The starting dione spot should disappear, replaced by a lower spot (pyrazole).
- Crystallization:
 - Concentrate the reaction mixture to ~20% of its original volume via rotary evaporation.[1]
 - Add cold water (50 mL) and stir vigorously. The product should precipitate as a solid.[1]
 - If an oil forms, induce crystallization by scratching the flask or cooling to 0 °C overnight.
- Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45 °C.
- Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene/Hexane to obtain analytical grade crystals.

Characterization & Validation (Self-Validating Data)

The following data confirms the structure. The absence of carbonyl signals in

C NMR and the presence of the NH signal in

H NMR are critical validation points.[1]

Physicochemical Properties Table

Property	Value	Notes
Appearance	White to off-white crystalline solid	May appear as yellow oil if crude
Melting Point	114 – 117 °C	Lit. range for 3-Ph-4,5-diMe isomer [1]
Molecular Weight	172.23 g/mol	C ₁₁ H ₁₂ N ₂
Solubility	Soluble in EtOH, CHCl ₃ , DMSO	Insoluble in H ₂ O

NMR Spectroscopy Data (Predicted & Literature Correlated)

Note: Due to tautomerism, signals may appear broadened or averaged in

- H NMR (400 MHz, CDCl₃)

):

- 10.5–11.5 (br s, 1H, NH) – Confirms 1H-pyrazole core.
- 7.45–7.30 (m, 5H, Ar-H) – Phenyl group integrity.
- 2.25 (s, 3H, C3-CH₃) – Methyl adjacent to NH (tautomer dependent).
- 2.05 (s, 3H, C4-CH₃) – Methyl on the backbone.

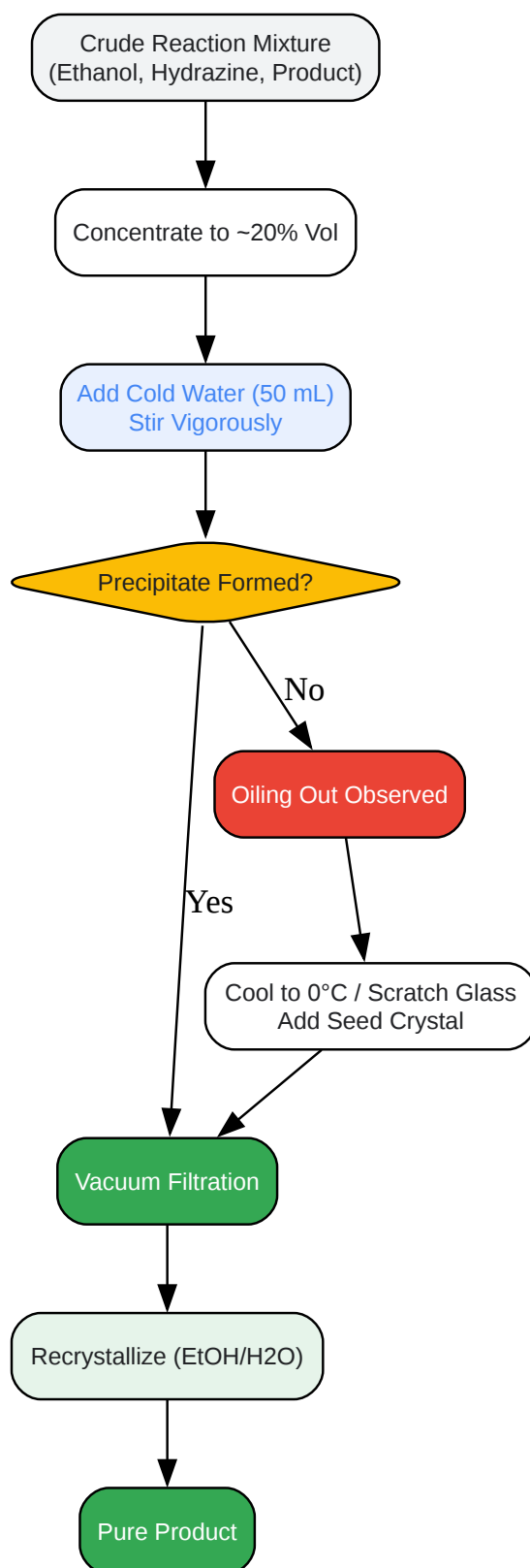
- C NMR (100 MHz, CDCl₃)

):

- 145.0 (C5-Ph), 138.5 (C3-Me), 130.5 (Ph-ipso), 128.8, 128.2, 127.5 (Ph-CH), 112.0 (C4-Me), 11.5 (C4-CH₃), 10.2 (C3-CH₃).

Critical Process Parameters & Troubleshooting

Workup Logic Flow (Graphviz)



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Caption: Decision tree for isolation and purification of the pyrazole product.

Troubleshooting Guide

- **Regioselectivity Issues:** In Step 1, C-alkylation is generally favored over O-alkylation with MeI/K₂CO₃. If O-alkylation (enol ether formation) is observed (vinyl proton in NMR ~5-6 ppm), switch to a softer base like Potassium tert-butoxide.
- **Oiling Out:** The product may oil out upon water addition.[1] This is common for alkyl-aryl pyrazoles. Vigorous stirring and cooling are essential.[1] If it persists, extract with Ethyl Acetate, dry over MgSO₄, and evaporate to a solid.
- **Tautomerism:** Do not be alarmed if the methyl peaks in NMR appear slightly shifted or broadened compared to N-methylated standards; this is due to the rapid proton exchange on the nitrogen (N1-H vs N2-H).

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